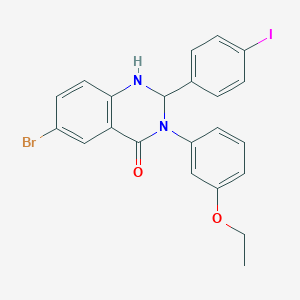
6-bromo-3-(3-ethoxyphenyl)-2-(4-iodophenyl)-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ブロモ-3-(3-エトキシフェニル)-2-(4-ヨードフェニル)-2,3-ジヒドロキナゾリン-4(1H)-オン: BIEQ は、縮合キナゾリノン環系を持つ複雑な有機化合物です。構造を分解してみましょう。
- キナゾリノン コアは、ベンゼン環とピリミジン環が縮合した二環式環系で構成されています。
- このコアへの置換基には以下が含まれます。
- 位置6にブロモ 基(Br)。
- フェニル環の位置3にエトキシ 基(OCH₃)。
- フェニル環の位置4にヨード 基(I)。
2. 製法
合成経路:
ハントツシュ合成:
多成分反応 (MCRs):
工業生産:
- BIEQは、大規模には工業生産されていませんが、合成しやすいことから、ラボ規模での調製が可能です。
3. 化学反応解析
BIEQは、いくつかの化学反応を起こします。
酸化: エトキシ基は、対応するカルボニル基(例:を使用)に酸化され、ケトンになります。
還元: キナゾリノン環の還元は、(例:を使用)で達成でき、ジヒドロキナゾリノン形になります。
置換: ブロモ置換基とヨード置換基は、置換反応(例:、、または)に関与できます。
主な生成物: BIEQは、特定の反応条件に応じて、ハロゲン化アナログや官能基化キナゾリノンなど、さまざまな誘導体を生成できます。
4. 科学研究への応用
BIEQには、さまざまな用途があります。
医薬品化学:
生物学的研究:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-(3-ETHOXYPHENYL)-2-(4-IODOPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The bromo, ethoxy, and iodo groups can be introduced through electrophilic aromatic substitution reactions using reagents like bromine, ethyl iodide, and iodine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the quinazolinone core or the aromatic rings, potentially leading to dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include a variety of substituted quinazolinones with different functional groups.
科学的研究の応用
6-BROMO-3-(3-ETHOXYPHENYL)-2-(4-IODOPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic use.
Industry: Possible applications in materials science or as a precursor for the synthesis of other industrially relevant compounds.
作用機序
- BIEQの作用機序は、その特定の誘導体によって異なります。
- キナーゼ阻害剤として、細胞シグナル伝達経路を阻害します。
- 抗がん活性では、DNA複製を阻害したり、特定の酵素を阻害したりする可能性があります。
- 正確な標的と経路を解明するためには、さらなる研究が必要です。
類似化合物との比較
- BIEQの独自性は、縮合キナゾリノンコアと、ブロモ置換基とヨード置換基の組み合わせにあります。
- 類似の化合物には、キナゾリン 、キナゾリン-4(3H)-オン 、2-フェニルキナゾリン などの他のキナゾリノンがあります。
特性
分子式 |
C22H18BrIN2O2 |
|---|---|
分子量 |
549.2 g/mol |
IUPAC名 |
6-bromo-3-(3-ethoxyphenyl)-2-(4-iodophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H18BrIN2O2/c1-2-28-18-5-3-4-17(13-18)26-21(14-6-9-16(24)10-7-14)25-20-11-8-15(23)12-19(20)22(26)27/h3-13,21,25H,2H2,1H3 |
InChIキー |
ABIKKSQTBXMRKE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)N2C(NC3=C(C2=O)C=C(C=C3)Br)C4=CC=C(C=C4)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(4-fluorophenyl)methylidene]-2-[(4-iodophenyl)amino]butanehydrazide](/img/structure/B10905522.png)
![4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline](/img/structure/B10905529.png)
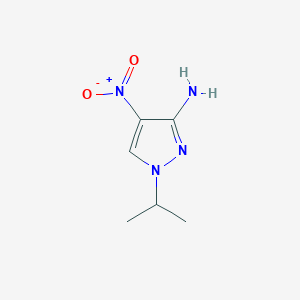
![3-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B10905553.png)
 4-bromopyrazolyl ketone](/img/structure/B10905561.png)
![(4Z)-2-(4-iodophenyl)-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10905565.png)

![N'~1~,N'~8~-bis[(1E)-1-(2-chlorophenyl)ethylidene]octanedihydrazide](/img/structure/B10905576.png)
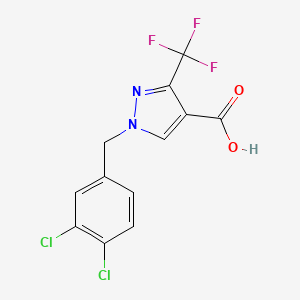
![methyl 5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905588.png)
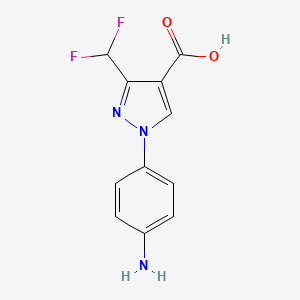
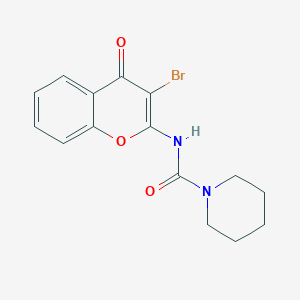
![tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate](/img/structure/B10905596.png)
